molecular formula C10H13FN2O2S B2401105 N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 2198234-49-8

N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B2401105
CAS RN: 2198234-49-8
M. Wt: 244.28
InChI Key: JSLMBDPYZYRJPC-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide, also known as FOTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structure Elucidation and Chemical Analysis

  • Structure Elucidation Techniques : Studies on similar compounds highlight the importance of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for detailed structure elucidation. These techniques are crucial for understanding the molecular framework and functional groups present in complex organic compounds (Girreser, Rösner, & Vasilev, 2016).

Fluorogenic Reagents for Biological Studies

  • Fluorogenic Reagents : The development and use of fluorogenic reagents, such as 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), have been significant for detecting and quantifying thiols in biological samples. These reagents facilitate sensitive and selective analytical techniques for studying biological processes (Toyo’oka et al., 1989).

Advanced Drug Delivery Systems

  • Metal-Organic Frameworks for Drug Delivery : Research on metal-organic frameworks (MOFs) as platforms for the controlled release of bioactive molecules, including drug compounds, showcases innovative approaches to designing topical drug delivery systems. This area of study emphasizes the potential for precise and efficient delivery mechanisms for therapeutic agents (Noorian, Hemmatinejad, & Navarro, 2020).

properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S/c1-6-9(16-5-12-6)10(14)13(2)8-4-15-3-7(8)11/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLMBDPYZYRJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)C2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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